molecular formula C6H12ClNO B8137935 ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride

Cat. No.: B8137935
M. Wt: 149.62 g/mol
InChI Key: YVFSWYNCDCOFJK-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-Oxabicyclo[310]hexan-1-yl)methanamine hydrochloride is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different oxirane derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The exact pathways involved will depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is unique due to its specific combination of an oxirane ring fused to a cyclopropane ring and the presence of an amine group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFSWYNCDCOFJK-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(COC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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